(R)-2-(1-Amino-2-methylpropyl)phenol
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Overview
Description
®-2-(1-Amino-2-methylpropyl)phenol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the acylation of phenylpropanolamine salts followed by hydrogenation. This process typically requires an acylating agent and a solvent at elevated temperatures, followed by hydrogenation in the presence of a catalyst .
Industrial Production Methods
Industrial production of ®-2-(1-Amino-2-methylpropyl)phenol often involves the resolution of racemic mixtures to obtain the desired stereoisomer. This can be achieved through chiral resolution methods, such as the formation of acid chiral salts .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
®-2-(1-Amino-2-methylpropyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-methylpropyl)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-dimethylaminopropane: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
Phenylpropanolamine: This compound is a precursor in the synthesis of ®-2-(1-Amino-2-methylpropyl)phenol and has similar functional groups.
Uniqueness
®-2-(1-Amino-2-methylpropyl)phenol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the phenyl ring. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
250272-48-1 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-methylpropyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(11)8-5-3-4-6-9(8)12/h3-7,10,12H,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
QELSFNFBRLPCBN-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1O)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1O)N |
Origin of Product |
United States |
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